tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)pyrrolidine-1-carboxylate
Description
tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)pyrrolidine-1-carboxylate is a boronic ester-containing heterocyclic compound with a thiazole core, pyrrolidine ring, and tert-butyl carbamate protective group. The dioxaborolane moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing C–C bonds . The thiazole ring, a sulfur- and nitrogen-containing heterocycle, imparts unique electronic and steric properties compared to analogous pyrazole or phenyl derivatives.
Properties
Molecular Formula |
C18H29BN2O4S |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H29BN2O4S/c1-16(2,3)23-15(22)21-9-8-12(10-21)14-20-13(11-26-14)19-24-17(4,5)18(6,7)25-19/h11-12H,8-10H2,1-7H3 |
InChI Key |
GQZBLDYOWHMOPF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3CCN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Boronate Ester Formation: The boronate ester group is introduced via a reaction between a boronic acid or boronic ester and a suitable halogenated precursor.
Coupling Reactions: The final step involves coupling the thiazole derivative with the pyrrolidine carboxylate under conditions that facilitate the formation of the desired product, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the boronate ester group, converting it to a boronic acid or even further to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the boronate ester group, which can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Boronic acids, boranes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Drug Development
The compound has been investigated for its potential role as a drug candidate due to its ability to interact with biological targets. Its thiazole and pyrrolidine components are known to exhibit biological activity, making it a candidate for further pharmacological studies. Research indicates that derivatives of thiazoles and pyrrolidines can possess anti-inflammatory and anticancer properties, suggesting that this compound may also exhibit similar activities .
Targeted Drug Delivery
The incorporation of boron into drug design has implications for targeted drug delivery systems. Boron-containing compounds can enhance the selectivity of drugs towards specific tissues or cells, potentially improving therapeutic outcomes while minimizing side effects. Studies have shown that boron compounds can be used in conjunction with neutron capture therapy for cancer treatment .
Synthesis of Functional Polymers
tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)pyrrolidine-1-carboxylate can serve as a building block for synthesizing functional polymers. The dioxaborolane group can participate in cross-coupling reactions, allowing for the formation of polymeric materials with tailored properties. These polymers may find applications in coatings, adhesives, and advanced materials .
Catalysis
The compound's unique structure makes it a candidate for use as a catalyst or catalyst precursor in various organic reactions. The presence of boron can facilitate certain catalytic processes, such as Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Anticancer Activity | Investigated the biological activity of thiazole derivatives | Suggested potential for developing new anticancer agents |
| Drug Delivery Systems | Explored boron compounds in targeted therapies | Highlighted improved selectivity and reduced side effects |
| Polymer Synthesis | Developed functional polymers using boron-containing monomers | Indicated potential applications in advanced materials |
Mechanism of Action
The mechanism by which tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)pyrrolidine-1-carboxylate exerts its effects depends on its application:
In Catalysis: It acts as a ligand, coordinating with metal centers to facilitate various catalytic processes.
In Drug Development: It may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Pyrazole-Based Boronic Esters
Azetidine and Piperidine Derivatives
Pyrazolo-Pyridine and Phenoxy Derivatives
tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate ()
- tert-Butyl (R)-3-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate () Structure: Phenoxy linker with cyano substituent. Reactivity: Electron-withdrawing cyano group modifies boron’s electrophilicity .
Physicochemical Properties
- Solubility Trends : Thiazole’s lower polarity compared to pyrazole may reduce aqueous solubility.
- LogP : Thiazole’s sulfur atom increases lipophilicity vs. pyrazole derivatives .
Reactivity in Cross-Coupling Reactions
- Thiazole vs. Pyrazole : Thiazole’s electron-deficient nature may accelerate transmetallation in Suzuki reactions compared to pyrazole.
- Steric Effects : Pyrrolidine’s 5-membered ring offers moderate steric hindrance, while azetidine () may hinder coupling efficiency .
- Boron Masking : The dioxaborolane group in all compounds ensures stability under diverse conditions, critical for storage and handling .
Biological Activity
tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)pyrrolidine-1-carboxylate , often referred to as a boron-containing compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C18H30BNO4
- Molecular Weight : 323.25 g/mol
- CAS Number : 900503-08-4
Physical Properties
- Purity : >95.0% (GC)
- Storage Conditions : Inert atmosphere, store in a freezer at -20°C
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Tyrosine Kinase Inhibition : The compound has been studied for its ability to inhibit receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways. It shows potential as an inhibitor of mutant forms of the protein tyrosine kinase KIT and platelet-derived growth factor receptor alpha (PDGFRA) .
- Multidrug Resistance Reversal : Research indicates that this compound may act as a multidrug resistance (MDR) reverser by blocking efflux pumps that lead to drug resistance in cancer cells .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease management.
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit cell proliferation in various cancer cell lines. For instance:
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for different cancer cell lines have been reported in the low micromolar range, indicating potent activity.
Case Study 1: Cancer Cell Lines
A study involving human gastric cancer cell lines showed that treatment with the compound resulted in significant apoptosis and reduced cell viability compared to control groups. The mechanism was linked to the downregulation of pro-survival signaling pathways .
Case Study 2: Multidrug Resistance
In another study focusing on breast cancer models exhibiting MDR characteristics, the compound was shown to enhance the efficacy of conventional chemotherapeutics by restoring sensitivity through the inhibition of ABC transporters .
Data Summary
| Biological Activity | Observations |
|---|---|
| Tyrosine Kinase Inhibition | Effective against mutant KIT and PDGFRA |
| Multidrug Resistance Reversal | Enhanced sensitivity to chemotherapeutics |
| Antimicrobial Activity | Exhibited potential antimicrobial effects |
| Cell Proliferation Inhibition | IC50 values in low micromolar range |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)pyrrolidine-1-carboxylate?
- Methodological Answer :
- Route 1 : A multi-step synthesis involves coupling a boronic ester precursor with a thiazole-pyrrolidine intermediate. For example, a mixed anhydride method employs DIPEA (diisopropylethylamine) and CH₂Cl₂ as solvent, followed by nucleophilic substitution. Flash chromatography (silica gel, 0–100% EtOAc/hexane gradient) is critical for purification, yielding ~59% .
- Route 2 : Visible-light-mediated decarboxylative radical addition using Ir(ppy)₂(dtbbpy)PF₆ as a photocatalyst and Cs₂CO₃ as a base. This method achieves 49% yield under 24-hour irradiation in DMF .
- Key Considerations : Optimize catalyst loading (e.g., 0.5–2 mol% for Pd in cross-coupling) and solvent polarity to minimize side reactions.
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon connectivity. Note that carbons adjacent to boron may not be detected due to quadrupolar effects .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+Na]+ calculated for C₁₉H₃₆BNNaO₄: 376.2633; observed: 376.2640) .
- Infrared (IR) Spectroscopy : Detect functional groups (e.g., boronic ester B-O stretches at ~1350 cm⁻¹) .
- Chromatography : Use HPLC or TLC (Rf = 0.50 in 10% EtOAc/pentane) to monitor reaction progress .
Advanced Research Questions
Q. How does the boronic ester moiety influence Suzuki-Miyaura cross-coupling efficiency in drug discovery applications?
- Methodological Answer :
- The boronic ester acts as a nucleophile, forming transient bonds with Pd catalysts. Key parameters:
- Catalyst System : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos) enhance turnover .
- Solvent Effects : Use dioxane/water mixtures for solubility and stability .
- Base Selection : Cs₂CO₃ or K₃PO₄ facilitates transmetallation .
- Challenges : Competing protodeboronation under acidic conditions; mitigate via pH control (pH 7–9) .
Q. What strategies address stereochemical uncertainties in derivatives of this compound?
- Methodological Answer :
- Chiral Chromatography : Resolve racemic mixtures using chiral stationary phases (e.g., Chiralpak AD-H) .
- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Rh or Ru complexes) during boronic ester formation .
- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs) confirms absolute configuration .
Q. How can researchers analyze intermediates during its participation in multi-step reactions?
- Methodological Answer :
- In-situ Monitoring : Use LC-MS to track intermediates (e.g., mixed anhydride formation at m/z 456.4) .
- Quenching Studies : Halt reactions at timed intervals with 0.1 M HCl or NaHCO₃ to isolate intermediates .
- Computational Modeling : DFT calculations predict transition states and regioselectivity in cross-coupling .
Comparative Analysis Table
Key Challenges and Contradictions
- Synthetic Yield Discrepancies : Route 1 offers higher yields but requires anhydrous conditions, whereas Route 2 is greener but less efficient. Researchers must prioritize yield vs. sustainability .
- Stereoselectivity : Neither route provides inherent enantiocontrol, necessitating post-synthetic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
